molecular formula C10H19Cl2N3 B2560834 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride CAS No. 2413886-48-1

4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride

Cat. No.: B2560834
CAS No.: 2413886-48-1
M. Wt: 252.18
InChI Key: UQWSXQRSOUKRHW-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a piperidine ring substituted with a 2-ethylpyrazol group, and it is typically available as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride involves several steps, starting with the preparation of the pyrazole ring followed by its attachment to the piperidine moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2-ethyl group onto the pyrazole ring.

    Coupling Reactions: Attachment of the pyrazole ring to the piperidine ring through coupling reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone derivatives.

    Reduction: Reduction of the pyrazole ring to form dihydropyrazole derivatives.

    Substitution: Halogenation or alkylation of the pyrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, halogenating agents.

Major Products:

    Oxidation Products: Piperidinone derivatives.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction Modulation: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

  • 4-(2-Methylpyrazol-3-yl)piperidine;dihydrochloride
  • 4-(2-Propylpyrazol-3-yl)piperidine;dihydrochloride
  • 4-(2-Butylpyrazol-3-yl)piperidine;dihydrochloride

Comparison: 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-ethyl group on the pyrazole ring can influence the compound’s pharmacokinetic properties and interaction with molecular targets .

Properties

IUPAC Name

4-(2-ethylpyrazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-13-10(5-8-12-13)9-3-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHGNSGPPSSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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